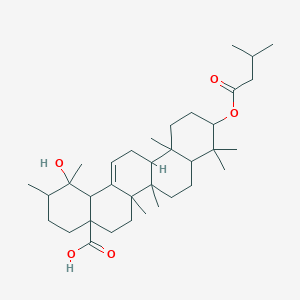
1-Hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3-methylbutanoyloxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lantaiursolic acid is a triterpenoid compound extracted from the roots of the plant Lantana camara . This compound belongs to the class of pentacyclic triterpenoids, which are known for their diverse biological activities and potential health benefits . Lantaiursolic acid has garnered attention due to its promising pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lantaiursolic acid can be synthesized through various chemical routes. One common method involves the extraction of the compound from the roots of Lantana camara using organic solvents . The extracted compound is then purified through chromatographic techniques to obtain pure Lantaiursolic acid.
Industrial Production Methods: Industrial production of Lantaiursolic acid typically involves large-scale extraction from plant sources. The roots of Lantana camara are harvested and subjected to solvent extraction. The crude extract is then processed using advanced purification techniques such as high-performance liquid chromatography to isolate Lantaiursolic acid in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Lantaiursolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Lantaiursolic acid can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include various derivatives of Lantaiursolic acid, which may exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Lantaiursolic acid exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activity of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines such as interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha.
Antioxidant Action: The compound enhances the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase, thereby reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Lantaiursolic acid is structurally similar to other pentacyclic triterpenoids such as ursolic acid, oleanolic acid, and betulinic acid . it exhibits unique pharmacological properties that distinguish it from these compounds:
Eigenschaften
Molekularformel |
C35H56O5 |
|---|---|
Molekulargewicht |
556.8 g/mol |
IUPAC-Name |
1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-(3-methylbutanoyloxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C35H56O5/c1-21(2)20-27(36)40-26-14-15-31(6)24(30(26,4)5)13-16-33(8)25(31)11-10-23-28-34(9,39)22(3)12-17-35(28,29(37)38)19-18-32(23,33)7/h10,21-22,24-26,28,39H,11-20H2,1-9H3,(H,37,38) |
InChI-Schlüssel |
VNSKBPUANWSMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CC(C)C)C)C)C2C1(C)O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Aminobicyclo[2.2.2]octan-1-yl)(azetidin-1-yl)methanone](/img/structure/B15091725.png)
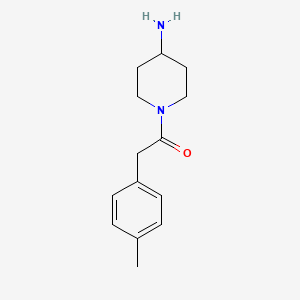
![5-Cyclobutyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B15091734.png)
![4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B15091740.png)

![Boronic acid, B-[5-chloro-6-(2-thienyl)-3-pyridinyl]-](/img/structure/B15091743.png)


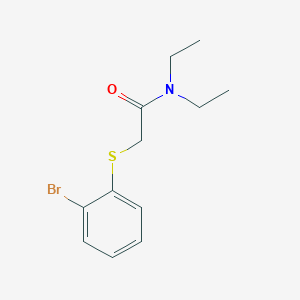
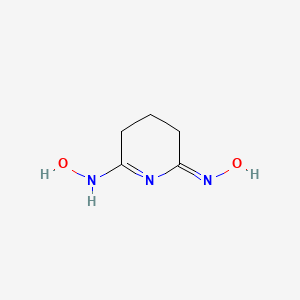


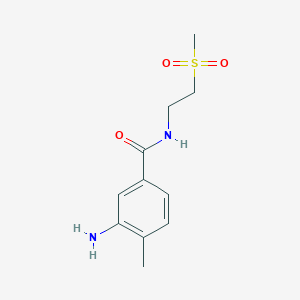
![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
